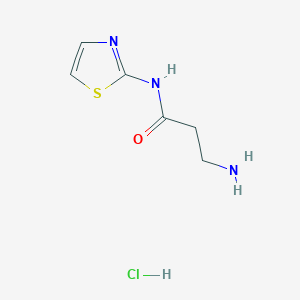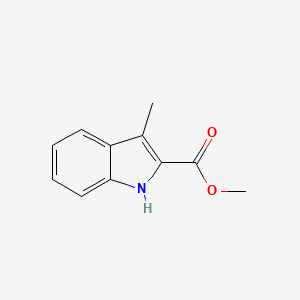
4-Ethyl-2,6-dimethylphenol
説明
科学的研究の応用
Biodegradation of Plastic Monomers
4-Ethyl-2,6-dimethylphenol is structurally similar to 2,6-dimethylphenol (2,6-DMP), a chemical intermediate and monomer in plastics like polyphenylene oxide. The environmental pollution by 2,6-DMP residues is a growing concern. Research by Ji et al. (2019) demonstrates that Mycobacterium neoaurum B5-4 can degrade 2,6-DMP, offering a potential approach for bioremediation of contaminated environments (Ji et al., 2019).
Electrochemical Degradation
Zhou et al. (2021) explored the electrooxidation (EO) process for degrading dimethylphenol isomers like 2,6-DMP. The study revealed that molecular structure significantly influences the EO process, providing insights for effective environmental remediation strategies (Zhou et al., 2021).
Advanced Oxidation Processes
Li et al. (2020) investigated the use of UV and UV/persulfate advanced oxidation processes to remove 4-Chloro-3,5-dimethylphenol (PCMX), a compound structurally related to this compound. This study provides insights into the degradation kinetics and mechanisms, potentially applicable to similar compounds (Li et al., 2020).
Metabolic Activation and Hepatotoxicity
Research on 2,6-DMP by Zhang et al. (2022) explored its metabolic activation and hepatotoxicity, highlighting concerns about environmental pollutants. This research provides a foundation for understanding the biological impact of similar compounds, including this compound (Zhang et al., 2022).
Synthesis of Vitamin E Precursors
Ji et al. (2022) reported on Mycobacterium neoaurum B5-4's ability to degrade 2,6-DMP and synthesize precursors for Vitamin E, demonstrating the potential of microbes in the synthesis of valuable chemicals from environmental pollutants (Ji et al., 2022).
Antibacterial Properties
Zaooli et al. (2019) synthesized derivatives of 4-chloro-3,5-dimethylphenol and evaluated their antibacterial properties, indicating potential medical or cosmetic applications (Zaooli et al., 2019).
Solvation Studies
A study by Pires et al. (2019) on compounds related to this compound provided insights into solvatochromism, which could be relevant for chemical and pharmaceutical applications (Pires et al., 2019).
Safety and Hazards
4-Ethyl-2,6-dimethylphenol is associated with certain hazards. It has been assigned the GHS05 and GHS09 pictograms, indicating that it is corrosive and harmful to the environment . Precautionary measures include avoiding contact with skin, eyes, or clothing, and not releasing the material into the environment .
特性
IUPAC Name |
4-ethyl-2,6-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-4-9-5-7(2)10(11)8(3)6-9/h5-6,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRINTZNQPGZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10570-69-1 | |
| Record name | 2,6-Dimethyl-4-ethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010570691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIMETHYL-4-ETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4UU0TWI9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


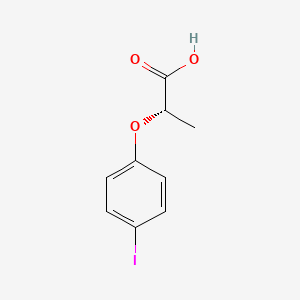


![methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3045295.png)

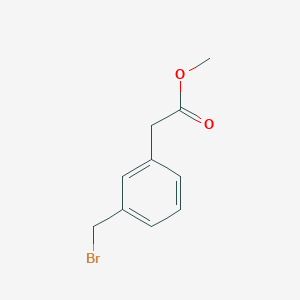
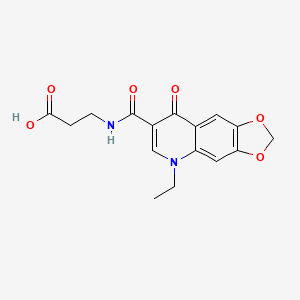
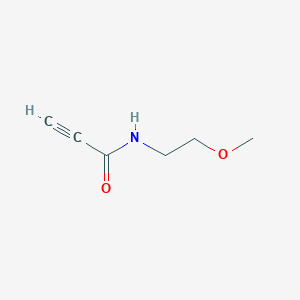
![Glycine, N-(carboxymethyl)-N-[2-(methylthio)ethyl]-](/img/structure/B3045303.png)
